molecular formula C8H18BBr2N B14647622 1,1-Dibromo-N,N-dibutylboranamine CAS No. 54336-83-3

1,1-Dibromo-N,N-dibutylboranamine

Cat. No.: B14647622
CAS No.: 54336-83-3
M. Wt: 298.86 g/mol
InChI Key: XCQRCIZCPMZXFM-UHFFFAOYSA-N
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Description

1,1-Dibromo-N,N-dibutylboranamine is a boron-containing compound characterized by a central boron atom bonded to two bromine atoms and two N-dibutylamine groups. The substitution of methyl groups with bulkier butyl groups in the amine ligands likely influences steric effects, electronic properties, and reactivity. This article compares this compound with structurally related boranamines, emphasizing molecular characteristics, ionization energetics, and synthetic applications.

Properties

CAS No.

54336-83-3

Molecular Formula

C8H18BBr2N

Molecular Weight

298.86 g/mol

IUPAC Name

N-butyl-N-dibromoboranylbutan-1-amine

InChI

InChI=1S/C8H18BBr2N/c1-3-5-7-12(9(10)11)8-6-4-2/h3-8H2,1-2H3

InChI Key

XCQRCIZCPMZXFM-UHFFFAOYSA-N

Canonical SMILES

B(N(CCCC)CCCC)(Br)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

1,1-Dibromo-N,N-dibutylboranamine can be synthesized through the bromination of N,N-dibutylboranamine. The reaction typically involves the use of bromine or other brominating agents under controlled conditions to ensure selective bromination at the desired positions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform at low temperatures to prevent side reactions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the product. The use of automated systems and continuous monitoring helps in maintaining the consistency and quality of the compound .

Chemical Reactions Analysis

Types of Reactions

1,1-Dibromo-N,N-dibutylboranamine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1,1-Dibromo-N,N-dibutylboranamine has several applications in scientific research:

    Organic Synthesis: Used as a reagent in the synthesis of complex organic molecules.

    Materials Science: Employed in the preparation of boron-containing polymers and materials.

    Biological Studies: Investigated for its potential use in drug delivery systems and as a boron carrier in boron neutron capture therapy (BNCT).

    Industrial Applications: Used in the production of flame retardants and other specialty chemicals.

Mechanism of Action

The mechanism of action of 1,1-dibromo-N,N-dibutylboranamine involves its interaction with various molecular targets. The bromine atoms can participate in halogen bonding, while the boron-nitrogen bond can interact with nucleophiles. These interactions can lead to the formation of stable complexes and facilitate various chemical transformations .

Comparison with Similar Compounds

Structural Analogs and Molecular Properties

The following table summarizes key properties of 1,1-dibromo-N,N-dibutylboranamine and its closest analogs:

Compound Molecular Formula Molecular Weight (g/mol) Substituents Ionization Energy (eV) CAS Registry Number
1,1-Dibromo-N,N-dimethylboranamine C₂H₆BBr₂N 214.695 N,N-dimethyl 9.50–9.60 7360-64-7
This compound* C₈H₁₈BBr₂N ~312.7 (estimated) N,N-dibutyl Not reported Not available
{N′,N′′-Bis[...]guanidinato-κ²N′,N′′}dibromidoborane C₂₉H₄₀BBr₂N₃ 619.27 Amidinate ligand Not reported N/A

*Estimated molecular weight based on structural similarity to dimethyl analog.

Key Observations:

  • Substituent Effects : The replacement of methyl groups (in the dimethyl analog) with butyl groups increases molecular weight by ~98 g/mol, introducing significant steric bulk. This may reduce reactivity in insertion or substitution reactions due to hindered access to the boron center .
  • Ionization Energy : For 1,1-dibromo-N,N-dimethylboranamine, ionization energies range from 9.50 to 9.60 eV, determined via photoelectron (PE) and electron impact (EI) spectroscopy . The dibutyl analog is expected to exhibit slightly lower ionization energy due to electron-donating effects of alkyl groups, though experimental confirmation is lacking.

Electronic and Steric Trends

  • Steric Effects : The dibutyl variant’s larger substituents may hinder coordination with Lewis bases or participation in catalytic cycles compared to the dimethyl analog.

Research Findings and Data Gaps

Ionization Energy Studies

The ionization energy of 1,1-dibromo-N,N-dimethylboranamine has been extensively characterized:

  • 9.60 eV (PE spectroscopy, Bock and Fuss, 1971) .
  • 9.50 eV (EI spectroscopy, Lappert et al., 1970) . These values reflect the energy required to remove an electron from the highest occupied molecular orbital (HOMO), a critical parameter for understanding redox behavior. Comparable data for the dibutyl variant are absent, necessitating further study.

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